![molecular formula C20H23N3O B2778899 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 2035036-01-0](/img/structure/B2778899.png)
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide is a complex organic compound featuring a pyridine ring, a piperidine ring, and a cinnamamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridine and cinnamamide groups. Common synthetic routes include:
Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Pyridine Introduction: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a piperidine derivative.
Cinnamamide Formation: The cinnamamide group is introduced through the reaction of cinnamic acid with an amine, typically using coupling agents like carbodiimides.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, tosylates, and mesylates as leaving groups, with amines, alcohols, or thiols as nucleophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols, amines, and alkenes.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, including Candida spp. and Aspergillus spp. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 18 | 32 |
Escherichia coli | 15 | 64 |
Candida albicans | 20 | 16 |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.2 | Apoptosis via caspase activation |
MCF7 | 7.8 | Cell cycle arrest |
Neuroprotective Effects
A notable study highlighted the neuroprotective effects of derivatives related to this compound, showing that they could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases.
Combination Therapies
Research has indicated that combining this compound with other therapeutic agents enhances its efficacy against cancer cells, demonstrating a synergistic effect that could be beneficial in clinical settings.
Mechanism of Action
The mechanism by which N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Piperidine derivatives
Pyridine derivatives
Cinnamamide derivatives
Uniqueness: N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure provides a balance of lipophilicity and hydrophilicity, making it suitable for various applications.
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Piperidine Formation : Derived from the hydrogenation of pyridine.
- Pyridine Introduction : Achieved through nucleophilic substitution reactions.
- Cinnamamide Formation : Involves the reaction of cinnamic acid with an amine, often using coupling agents like carbodiimides.
This compound features a unique combination of functional groups that enhance its lipophilicity and hydrophilicity, making it suitable for various biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate their activity by:
- Inhibiting Enzymatic Activity : By binding to active sites or allosteric sites on enzymes.
- Receptor Modulation : Affecting receptor function through competitive or non-competitive inhibition.
These interactions can lead to significant biological responses, which are crucial for its potential therapeutic effects.
Antifungal Activity
This compound has been evaluated for its antifungal properties against various clinically relevant fungal isolates. Research indicates promising results against species such as Candida and Aspergillus. The antifungal activity was assessed using standardized microbroth dilution assays, where certain derivatives demonstrated significant growth inhibition .
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Candida albicans | 8 µg/mL |
Compound B | Aspergillus niger | 16 µg/mL |
Antitumor Activity
The compound has also shown potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Preventing progression from G1 to S phase.
- Caspase Activation : Inducing apoptotic pathways.
In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .
Case Studies
- Antifungal Evaluation : A study tested multiple derivatives of piperidine-based compounds against 20 strains of fungi, identifying several candidates with effective antifungal properties. Notably, compounds with specific substitutions at the nitrogen atoms exhibited enhanced activity against Candida spp. .
- Antitumor Research : Another investigation focused on the cytotoxic effects of N-cinnamoyl derivatives in various cancer cell lines, revealing that modifications in the structure significantly influenced their antiproliferative activity. The study highlighted the importance of structural optimization for enhancing therapeutic efficacy .
Properties
IUPAC Name |
(E)-3-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(7-6-17-4-2-1-3-5-17)22-16-18-10-14-23(15-11-18)19-8-12-21-13-9-19/h1-9,12-13,18H,10-11,14-16H2,(H,22,24)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIGOLIRBRUUQG-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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